REACTION_CXSMILES
|
CS(C(S(C)(=O)=O)=[N:6][CH:7]([CH2:24][C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][C:26]=1[CH:31]=[CH2:32])[C:8](N1C2CC3C(C)(C)C2(CC3)CS1(=O)=O)=[O:9])(=O)=O.Cl.[O:38]1CCCC1>>[NH2:6][CH:7]([CH2:24][C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][C:26]=1[CH:31]=[CH2:32])[C:8]([OH:9])=[O:38]
|
Name
|
2-(bis-methylsulfonyl-methyleneamino)-1-(10,10-dimethyl-3,3-dioxo-3-thia-4-aza-tricyclo[5.2.1.0 1,5]dec-4-yl)-3-(2-vinyl-phenyl)-propan-1-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)C(=NC(C(=O)N1S(CC23C1CC(CC2)C3(C)C)(=O)=O)CC3=C(C=CC=C3)C=C)S(=O)(=O)C
|
Name
|
( 5 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
The reaction is conducted at a temperature range of from -10° C. to room temperature and for a period of time
|
Type
|
WAIT
|
Details
|
ranging from 30 minutes to 20 hours
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Type
|
WAIT
|
Details
|
The reaction is conducted at a temperature range of from -10° C. to room temperature and for a period of time
|
Type
|
WAIT
|
Details
|
ranging from 30 minutes to 10 hours
|
Name
|
|
Type
|
product
|
Smiles
|
NC(C(=O)O)CC1=C(C=CC=C1)C=C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |